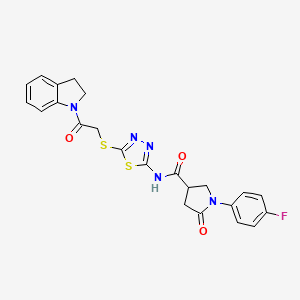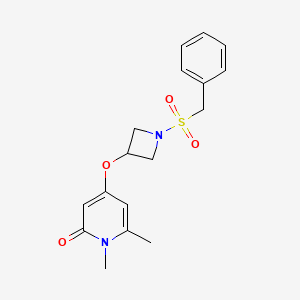![molecular formula C15H12BrNO5S B2392863 3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone CAS No. 868256-17-1](/img/structure/B2392863.png)
3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone: is a chemical compound with the molecular formula C15H12BrNO5S and a molecular weight of 398.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 3-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings.
- Reactivity: Variations in reactivity due to the different functional groups.
- Applications: Each compound may have unique applications based on its specific properties.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5S/c16-12-4-6-14(7-5-12)23(21,22)9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTBTLJRBJHNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2392780.png)

![1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2392786.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392787.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2392789.png)


![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate](/img/structure/B2392792.png)
![N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2392793.png)





